molecular formula C16H19NO4S B5890663 Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate

Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate

Cat. No.: B5890663
M. Wt: 321.4 g/mol
InChI Key: WRVIMBJEQYCOBE-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate is a complex organic compound that features a furan ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate typically involves multiple steps. One common method includes the coupling of a furan derivative with a thiophene derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction. For example, the coupling of carboxylic acid with 2-amino-1-(furan-2-yl)ethanone hydrochloride in the presence of EDCI, HOBt, and NMM can yield the desired amide, which is then further processed to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. These methods are optimized for high yield and selectivity, often using catalysts such as ZrO2 to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate is unique due to its specific combination of furan and thiophene rings, along with its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-4-7-12-10(3)13(16(19)20-5-2)15(22-12)17-14(18)11-8-6-9-21-11/h6,8-9H,4-5,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVIMBJEQYCOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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